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Compound of Interest

Compound Name: 3-Nitrobenzoyl chloride

L  Get Quote

Cat. No.: B089680

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
nitrobenzoyl chloride (C7H4CINOs), a key intermediate in pharmaceutical and chemical
synthesis. The document is intended for researchers, scientists, and professionals in drug
development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data.

Physicochemical Properties

3-Nitrobenzoyl chloride is a yellow to brown liquid or solid with a pungent odor.[1] It is
unstable at room temperature and requires refrigeration.[1] It is incompatible with bases, strong
oxidizing agents, and alcohols, and it decomposes in water.[1]

Property Value

Molecular Formula

C7H4CINO3[1]

Molecular Weight 185.56 g/mol [1]
Melting Point 31-34 °C
Boiling Point 275-278 °C
CAS Number 121-90-4[1]

Spectroscopic Data
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The following sections present the key spectroscopic data for 3-nitrobenzoyl chloride,
summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The H
and 3C NMR data for 3-nitrobenzoyl chloride are presented below.

1H NMR Data
Chemical Shift (ppm) Multiplicity Assighment
8.93 Singlet H-2
8.57 Doublet H-4
8.50 Doublet H-6
7.58 Triplet H-5

Note: Assignments are based on typical aromatic substitution patterns and may vary slightly
depending on the solvent and experimental conditions.

BC NMR Data

Chemical Shift (ppm) Assighment
167.0 C=0 (Carbonyl)
148.0 C-NO2

136.0 C-Cl

135.0 Aromatic CH
130.0 Aromatic CH
128.0 Aromatic CH
125.0 Aromatic CH
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Note: Specific assignments of the aromatic carbons can be complex and may require

advanced NMR techniques for definitive confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for 3-nitrobenzoyl chloride are listed below.

Wavenumber (cm—?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1770 Strong C=0 stretch (acyl chloride)
1610 Medium Aromatic C=C stretch
1530 Strong Asymmetric NOz2 stretch
1350 Strong Symmetric NOz2 stretch
850 Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The key mass-to-charge ratios (m/z) observed in the electron ionization (El)

mass spectrum of 3-nitrobenzoyl chloride are detailed below.

miz Relative Intensity (%) Assighment

185 40 [M]* (Molecular ion)
150 100 [M-CI*

104 80 [M-CI-NO2]*

76 60 [CeHa]*

Experimental Protocols
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The following are detailed methodologies representative of how the spectroscopic data for 3-

nitrobenzoyl chloride would be acquired.

NMR Spectroscopy Protocol

A sample of 3-nitrobenzoyl chloride (approximately 10-20 mg) is dissolved in a deuterated
solvent (e.g., CDCIs, 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a
400 MHz NMR spectrometer. For tH NMR, 16 scans are typically acquired with a relaxation
delay of 1 second. For *3C NMR, a larger number of scans (e.g., 1024) is necessary to achieve
a good signal-to-noise ratio, with a relaxation delay of 2 seconds. Chemical shifts are

referenced to the residual solvent peak.

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.

IR Spectroscopy Protocol

The IR spectrum of solid 3-nitrobenzoyl chloride can be obtained using the Attenuated Total
Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the
ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
The spectrum is recorded on an FTIR spectrometer, typically by co-adding 32 scans at a
resolution of 4 cm~1 over the range of 4000-400 cm~1. A background spectrum of the clean,
empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.
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Instrument Setup Sample Measurement Data Output

Automatic Background > Generate Transmittance/
/TR ERE RecoidlESchptpdBpecti on ATR Crystal (32 scans, 4 cm-1 resolution) Subtraction Absorbance Spectrum

Place Solid Sample Record Sample Spectrum

Click to download full resolution via product page
Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

Mass Spectrometry Protocol

Mass spectral data is obtained using a mass spectrometer equipped with an electron ionization
(El) source. A dilute solution of 3-nitrobenzoyl chloride in a volatile solvent (e.qg.,
dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS).
The sample is vaporized, and the gaseous molecules are bombarded with a beam of electrons
(typically at 70 eV).[2] The resulting ions are accelerated and separated based on their mass-
to-charge ratio. The ion source temperature is typically maintained at 230 °C and the

quadrupole temperature at 150 °C.[3]
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Caption: Major Fragmentation Pathway of 3-Nitrobenzoyl Chloride in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Nitrobenzoyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089680#3-nitrobenzoyl-chloride-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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